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Abstract

Panipenem is a potent carbapenem antibiotic with a broad spectrum of activity. While its clinical
efficacy is well-established, a comprehensive understanding of its solid-state properties is
crucial for formulation development, stability assessment, and regulatory compliance. This
technical guide provides an in-depth analysis of the crystal structure of panipenem. Despite the
absence of a publicly available single-crystal X-ray diffraction study on panipenem, this
document synthesizes available data from solid-state characterization techniques, primarily X-
ray Powder Diffraction (XRPD), and draws structural inferences from closely related
carbapenem antibiotics. This guide also details the experimental methodologies for the cited
analytical techniques and presents a comparative analysis with other carbapenems to
illuminate the key structural features of panipenem.

Introduction

Panipenem, a member of the carbapenem class of 3-lactam antibiotics, is clinically used in
combination with betamipron to mitigate renal tubular uptake and prevent nephrotoxicity.[1] The
solid-state structure of an active pharmaceutical ingredient (API) significantly influences its
physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.
Therefore, a thorough characterization of the crystalline form of panipenem is paramount for
drug development.
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This whitepaper aims to provide a detailed overview of the current understanding of
panipenem's solid-state structure. In the absence of a definitive single-crystal structure, we will
focus on the insights gained from X-ray Powder Diffraction (XRPD) and other spectroscopic
methods. Furthermore, we will leverage the known crystal structures of other carbapenems,
such as imipenem and doripenem, to provide a comparative structural context.

Solid-State Characterization of Panipenem

The primary method for characterizing the solid state of panipenem has been X-ray Powder
Diffraction (XRPD). Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and
Raman spectroscopy have also been employed to probe its molecular vibrations and confirm
its chemical integrity in the solid state.

A study on the radiolytic stability of panipenem in the solid state utilized XRPD to demonstrate
that the crystalline structure of panipenem remains unchanged after irradiation with a 25 kGy
dose, a standard for sterilization.[2] This indicates a high degree of stability in its crystal lattice.

X-ray Powder Diffraction (XRPD) Analysis

XRPD is a powerful technique for fingerprinting crystalline solids. Each crystalline form of a
compound produces a unique diffraction pattern, characterized by the positions (26 angles) and
intensities of the diffraction peaks. While XRPD does not provide the atomic-level detail of
single-crystal X-ray diffraction, it is invaluable for identifying crystalline phases, assessing
purity, and detecting polymorphism.[3][4][5]

Areported XRPD study on panipenem confirmed its crystalline nature.[2] Although the detailed
diffraction pattern is not publicly available, the study affirms that the material used was
crystalline and that its structure was robust enough to withstand ionizing radiation without
undergoing phase changes.[2]

Table 1: Summary of Solid-State Characterization Data for Panipenem

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://bibliotekanauki.pl/articles/895501.pdf
https://www.americanpharmaceuticalreview.com/Featured-Articles/155545-Current-Applications-of-Powder-X-Ray-Diff-raction-in-Drug-Discovery-and-Development/
https://www.intertek.com/pharmaceutical/analysis/glp-gmp-xrd/
http://www.uspbpep.com/ep60/2.9.33.%20characterisation%20of%20crystalline%20and%20partially%20crystalline%20solids%20by%20x-ray%20powder%20diffraction%20xrpd%2020933e.pdf
https://bibliotekanauki.pl/articles/895501.pdf
https://bibliotekanauki.pl/articles/895501.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Technique Observation Reference
) ) Crystalline solid. The crystal
X-ray Powder Diffraction i
structure is stable upon [2]

(XRPD)

irradiation with a 25 kGy dose.

FT-IR Spectroscopy

The vibrational spectra are
consistent with the molecular
structure of panipenem and
show no significant changes

after irradiation.

[2]

Raman Spectroscopy

Complements the FT-IR data,
confirming the stability of the
molecular structure in the solid

state upon irradiation.

[2]

Comparative Crystallographic Analysis with Other

Carbapenems

To gain a deeper understanding of the likely crystal packing and molecular conformation of

panipenem, it is instructive to examine the crystal structures of other clinically important

carbapenems. Imipenem and doripenem, for instance, have well-characterized crystal

structures.

Crystal Structure of Imipenem Monohydrate

Imipenem typically crystallizes as a monohydrate. Its crystal structure has been determined

from X-ray powder diffraction data.[6][7]

Table 2: Crystallographic Data for Imipenem Monohydrate
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Parameter Value Reference
Crystal System Orthorhombic [7]
Space Group P212121 [7]
a (A) 8.2534(3) [7]
b (A) 11.1293(4) [7]
c(A) 15.4609(6) [7]
Volume (A3) 1420.15(15) [7]
z 4 [7]

Crystal Structure of Doripenem Hydrates

Doripenem is known to exist in multiple hydrated forms, including a monohydrate and a
dihydrate, both of which crystallize in the monoclinic P21 space group. The crystal structures of
these forms have been determined using X-ray powder diffraction.

This propensity for forming hydrates is a common feature among carbapenems and suggests
that panipenem may also exist in hydrated crystalline forms. The preparation of panipenem as
a hemihydrate has been reported, indicating the importance of water in its crystal lattice.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

X-ray Powder Diffraction (XRPD)

o Sample Preparation: A small amount of the panipenem powder is gently packed into a
sample holder. Care is taken to ensure a flat, smooth surface and random orientation of the
crystallites to minimize preferred orientation effects.

¢ Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu
Ka radiation, A = 1.5406 A) is typically used. The instrument is operated in a Bragg-Brentano
geometry.
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o Data Collection: The diffraction pattern is recorded over a 20 range of, for example, 2° to 40°,
with a step size of 0.02° and a dwell time of 1 second per step.

» Data Analysis: The resulting diffraction pattern is analyzed for peak positions and intensities.
These are compared with reference patterns or used for phase identification and purity
assessment.

Experimental Workflow for XRPD Analysis

Sample Preparation
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Instrumentation Data Collection Data Analysis

Cu Ka X-ray Source Pouwder Diffractometer 26 Scan (e.g., 2-40°) Diffraction Pattern
(Bragg-Brentano)

Mounting

Peak Position & Intensity Analysis

Click to download full resolution via product page

Experimental Workflow for XRPD Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: A small amount of panipenem is mixed with dry potassium bromide
(KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used, where the powder is simply placed on the ATR crystal.

e Instrumentation: A Fourier-transform infrared spectrometer.

o Data Collection: The spectrum is typically collected over the mid-infrared range (4000-400
cm~1) with a resolution of 4 cm~*. Multiple scans are averaged to improve the signal-to-noise
ratio.

o Data Analysis: The positions and shapes of the absorption bands are analyzed to identify
characteristic functional groups and confirm the molecular structure.
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Raman Spectroscopy
o Sample Preparation: A small amount of the panipenem powder is placed on a microscope

slide or in a capillary tube.

 Instrumentation: A Raman spectrometer, often coupled to a microscope for micro-Raman
analysis, with a laser excitation source (e.g., 785 nm).

o Data Collection: The Raman spectrum is collected over a specific wavenumber range.

o Data Analysis: The positions and intensities of the Raman scattering peaks provide
complementary information to FT-IR about the molecular vibrations.

Structural Insights and Inferences

Based on the available data, we can draw several inferences about the crystal structure of
panipenem.

Inferred Structural Properties of Panipenem
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Logical Relationships in Panipenem Structural Analysis
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o Crystallinity: Panipenem is a crystalline solid, which is essential for consistent manufacturing
and formulation.

» Stability: The crystal lattice of panipenem is robust, showing no changes upon exposure to
sterilizing doses of radiation.[2]

» Hydration: The reported preparation of a hemihydrate form suggests that water molecules
are likely incorporated into the crystal lattice, contributing to its stability. This is a common
feature observed in other carbapenems.

 Intermolecular Interactions: It is highly probable that the crystal packing of panipenem is
dominated by a network of hydrogen bonds involving the carboxylic acid, hydroxyl, and
secondary amine groups, as well as the amide functionality of the B-lactam ring. These
interactions are key to the stability of the crystalline forms of related carbapenems.

Conclusion and Future Directions

While a definitive single-crystal structure of panipenem remains elusive, a combination of solid-
state characterization techniques and comparative analysis with other carbapenems provides a
valuable, albeit incomplete, picture of its solid-state architecture. The available data confirm
that panipenem is a stable crystalline solid, and its propensity to form hydrates is a critical
consideration for its development and handling.

Future work should prioritize the growth of single crystals of panipenem suitable for X-ray
diffraction analysis. The determination of its single-crystal structure would provide precise
information on its molecular conformation, crystal packing, and intermolecular interactions,
which would be invaluable for computational modeling, understanding its physicochemical
properties at a molecular level, and for patent protection. Further studies on polymorphism and
the characterization of different solvates would also be beneficial for ensuring the consistent
performance and quality of panipenem-containing drug products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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